![molecular formula C23H28N4O2 B2837939 4-(1H-benzo[d]imidazol-2-yl)-N-(4-butoxyphenyl)piperidine-1-carboxamide CAS No. 1203419-92-4](/img/structure/B2837939.png)
4-(1H-benzo[d]imidazol-2-yl)-N-(4-butoxyphenyl)piperidine-1-carboxamide
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Description
The compound is a derivative of benzimidazole . Benzimidazole rings are important heterocyclic nitrogen-containing compounds widely used in the pharmaceutical industry for drug discovery . They bind to a variety of therapeutic targets due to their special structural features and electron-rich environment, exhibiting a broad spectrum of biological activities .
Synthesis Analysis
While specific synthesis information for this compound is not available, recent advances in the synthesis of substituted imidazoles, a key component of this compound, have been highlighted . These heterocycles are key components to functional molecules used in a variety of everyday applications .
Scientific Research Applications
Antimycobacterial Activity
- A study designed and synthesized novel imidazo[1,2-a]pyridine-3-carboxamides, exploring their potential in antimycobacterial activity. This research is significant in the context of developing new treatments against drug-sensitive and resistant strains of Mycobacterium tuberculosis (Lv et al., 2017).
Radiopharmaceutical Development
- Another research focused on mixed ligand fac-tricarbonyl complexes, pertinent to the development of radiopharmaceuticals. This involves labeling bioactive molecules for medical imaging and diagnostic purposes (Mundwiler et al., 2004).
Synthesis and Functionalization
- A study explored the synthesis and functionalization reactions of related compounds, providing insights into the chemical processes and potential applications in medicinal chemistry (Yıldırım et al., 2005).
NMDA Receptor Ligands
- Research identified certain derivatives as potent antagonists of the NR1A/2B subtype of the NMDA receptor, which is crucial in neurological research and potential treatments for conditions like Parkinson's disease (Wright et al., 1999).
Antipsychotic Agent Development
- A study synthesized heterocyclic analogues of a known compound and evaluated them as potential antipsychotic agents. This research contributes to the development of new treatments for psychiatric disorders (Norman et al., 1996).
Redox-Annulation in Synthesis
- The redox-annulations of α-ketoamides with cyclic secondary amines were explored, demonstrating a method for producing polycyclic imidazolidinone derivatives. This has implications in the synthesis of complex organic compounds (Zhu et al., 2017).
Exploration of Reaction Mechanisms
- A research investigated the reactions of Alkylbiguaniden with Benzoin, contributing to the understanding of reaction mechanisms in organic chemistry (Schramm et al., 1991).
Novel Syntheses Methods
- Another study focused on the synthesis of novel benzo[4,5]imidazo[1,2-a]pyridine derivatives, demonstrating efficient methods in organic synthesis (Goli-Garmroodi et al., 2015).
Antiviral Activity
- Research into the antiviral activity of 2-amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinyl]imidazo[1,2-a]pyridines provided insights into developing new antirhinovirus agents (Hamdouchi et al., 1999).
properties
IUPAC Name |
4-(1H-benzimidazol-2-yl)-N-(4-butoxyphenyl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O2/c1-2-3-16-29-19-10-8-18(9-11-19)24-23(28)27-14-12-17(13-15-27)22-25-20-6-4-5-7-21(20)26-22/h4-11,17H,2-3,12-16H2,1H3,(H,24,28)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOCKRIAPPOELCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)N2CCC(CC2)C3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-benzo[d]imidazol-2-yl)-N-(4-butoxyphenyl)piperidine-1-carboxamide |
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